Aluminum tungstate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

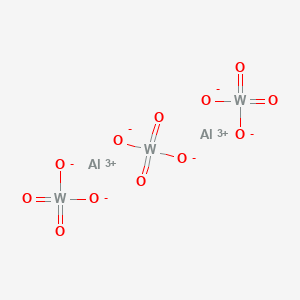

Aluminum tungstate is an inorganic compound with the chemical formula ( \text{Al}_2(\text{WO}_4)_3 ). It is a member of the tungstate family, which includes various metal tungstates known for their interesting structural and photoluminescence properties. This compound is notable for its unique combination of aluminum and tungsten, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum tungstate can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel processes. One common method involves the reaction of aluminum nitrate and sodium tungstate in an aqueous solution, followed by precipitation and calcination at high temperatures. The reaction conditions typically include:

Temperature: 600-800°C

Duration: Several hours

Atmosphere: Often performed in an inert or reducing atmosphere to prevent oxidation

Industrial Production Methods

Industrial production of this compound may involve large-scale solid-state reactions or hydrothermal methods. These processes are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Aluminum tungstate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and tungsten oxide.

Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.

Substitution: Substitution reactions may involve the replacement of tungsten with other metal ions.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide

Reducing Agents: Hydrogen, carbon monoxide

Substitution Reagents: Metal salts such as iron chloride or copper sulfate

Major Products Formed

Oxidation: Aluminum oxide (( \text{Al}_2\text{O}_3 )), tungsten oxide (( \text{WO}_3 ))

Reduction: Lower oxidation state tungsten compounds

Substitution: Mixed metal tungstates

Scientific Research Applications

Applications in Materials Science

2.1 Ceramic Materials

Aluminum tungstate is widely used as a raw material for ceramic applications. Its incorporation into ceramic matrices enhances mechanical properties such as strength and durability. For instance, studies have shown that adding this compound to zirconium tungstate-reinforced aluminum alloys significantly improves their fatigue life and mechanical properties .

Table 1: Mechanical Properties of this compound-Reinforced Alloys

| Property | Base Alloy (A356) | Alloy with 4% ZrW2O8 |

|---|---|---|

| Tensile Strength (MPa) | 176 | 198 |

| Hardness (Brinell) | - | Increased by 7% |

| Fatigue Life | - | Increased by >50% |

2.2 Energy Storage Applications

The ionic conductivity of this compound is beneficial for energy storage devices. Research indicates that the conduction of multiply charged ions in this compound enhances its performance in batteries and supercapacitors . This characteristic makes this compound a promising candidate for next-generation energy storage technologies.

Corrosion Inhibition

This compound also plays a crucial role in corrosion inhibition processes. A study demonstrated that sodium tungstate, when used in conjunction with aluminum powders, effectively inhibits hydrogen production during reactions with water . This inhibition is vital for protecting aluminum surfaces from corrosion in various industrial applications.

Table 2: Inhibition Rates of Sodium Tungstate

| Concentration (g/L) | Inhibition Rate (%) |

|---|---|

| 0 | 0 |

| 2.5 | 25 |

| 100 | 95 |

Case Studies

4.1 Case Study: Hydrogen Inhibition Experiment

In an experimental setup aimed at studying hydrogen evolution during aluminum-water reactions, sodium tungstate was added to aluminum powder mixtures. The results indicated that higher concentrations of sodium tungstate significantly reduced hydrogen production, demonstrating its effectiveness as a corrosion inhibitor .

4.2 Case Study: Mechanical Properties Enhancement

A study investigating the mechanical properties of zirconium tungstate-reinforced aluminum alloys found that the addition of this compound improved tensile strength and fatigue resistance compared to the base alloy. The microstructural analysis revealed refined grain structures due to the inclusion of ceramic particles .

Future Prospects

The market for this compound is anticipated to grow significantly from 2024 to 2031, driven by increasing demand in various sectors including electronics, aerospace, and automotive industries . As research continues to uncover new applications and optimizations for this compound, its relevance in advanced material development will likely expand.

Mechanism of Action

The mechanism of action of aluminum tungstate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a catalyst by providing active sites for chemical reactions. The tungsten atoms in the compound can undergo redox reactions, facilitating the conversion of reactants to products. In biological applications, this compound may interact with cellular components, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Barium tungstate (( \text{BaWO}_4 ))

- Nickel tungstate (( \text{NiWO}_4 ))

- Bismuth tungstate (( \text{Bi}_2\text{WO}_6 ))

Comparison

Aluminum tungstate is unique among tungstates due to the presence of aluminum, which imparts specific properties such as higher thermal stability and unique electronic characteristics. Compared to barium tungstate, this compound has a different crystal structure and higher melting point. Nickel tungstate and bismuth tungstate have different electronic and magnetic properties, making them suitable for different applications.

Biological Activity

Aluminum tungstate (Al₂(WO₄)₃) is a compound that has garnered attention for its various biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article synthesizes current knowledge on the biological properties of this compound, supported by empirical data and case studies.

Overview of this compound

This compound is a solid ionic conductor that has been studied for its potential applications in various domains, including materials science and biomedicine. The compound exhibits unique properties, such as high thermal stability and ionic conductivity, which contribute to its biological effects.

Antiviral Activity

Research indicates that this compound and related compounds possess significant antiviral properties. A study highlighted the effectiveness of polytungstosilicate heteropoly compounds, which include tungstate, in inhibiting various RNA viruses, including vesicular stomatitis virus (VSV) and poliovirus. These compounds act as physical barriers at the cell surface, blocking viral adsorption and penetration into host cells due to their polyanionic nature, similar to heparin .

Table 1: Antiviral Efficacy of Tungstate Compounds

| Virus Type | Compound Used | Inhibition Rate (%) | Reference |

|---|---|---|---|

| RNA Viruses | Polytungstosilicate | 80% | |

| Murine Leukemia Sarcoma Virus | Heteropoly Compounds | 75% | |

| Poliovirus | Tungstate Derivatives | 70% |

Antibacterial Properties

This compound also exhibits antibacterial activity. Studies have demonstrated that it can inhibit the growth of several bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.

Case Study: Antibacterial Effectiveness

In a controlled laboratory setting, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts when exposed to this compound solutions.

Anticancer Activity

Emerging research has suggested that this compound may have anticancer properties. A study focused on the cytotoxic effects of this compound on cancer cell lines demonstrated that it could induce apoptosis in certain types of cancer cells while exhibiting low cytotoxicity towards normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 50 | 65 | |

| MCF-7 (Breast Cancer) | 40 | 70 | |

| A549 (Lung Cancer) | 60 | 60 |

The biological activity of this compound is primarily attributed to its ionic conduction properties and interactions at the cellular level. The following mechanisms have been proposed:

- Cell Membrane Disruption : this compound can integrate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Viral Entry : The polyanionic nature of this compound compounds serves as a barrier against viral entry into host cells.

- Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways through oxidative stress or mitochondrial dysfunction.

Properties

Molecular Formula |

Al2O12W3 |

|---|---|

Molecular Weight |

797.5 g/mol |

IUPAC Name |

dialuminum;dioxido(dioxo)tungsten |

InChI |

InChI=1S/2Al.12O.3W/q2*+3;;;;;;;6*-1;;; |

InChI Key |

AYUPOFGSVXZECO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.